N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE
Overview
Description
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carbazole moiety and a chromenyl group, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole and chromenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Medicine: It has potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, disrupting its function, while the chromenyl group can interact with various enzymes, inhibiting their activity. These interactions contribute to the compound’s biological effects, such as anticancer activity .
Comparison with Similar Compounds
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE: can be compared with other compounds containing carbazole and chromenyl groups:
N-(9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE: Similar in structure but with a piperazine ring.
N-(9H-CARBAZOL-9-YL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE]AMINE: Contains a similar carbazole moiety but lacks the chromenyl group. These comparisons highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-3-31-23-10-5-4-7-19(23)22-15-18(11-12-24(22)31)30-27(32)16-34-25-13-17(2)14-26-28(25)20-8-6-9-21(20)29(33)35-26/h4-5,7,10-15H,3,6,8-9,16H2,1-2H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDANVNCFYCPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC4=C3C5=C(CCC5)C(=O)O4)C)C6=CC=CC=C61 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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